molecular formula C16H17NO3 B1329204 Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate CAS No. 946785-37-1

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate

Cat. No.: B1329204
CAS No.: 946785-37-1
M. Wt: 271.31 g/mol
InChI Key: SECVEUMXEJSOIA-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate typically involves the reaction of 4-amino-2-methylphenol with 4-bromophenylacetic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as the use of automated synthesis equipment and high-throughput screening, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with phenolic and amino groups in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-9-13(17)5-8-15(11)20-14-6-3-12(4-7-14)10-16(18)19-2/h3-9H,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECVEUMXEJSOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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